Stereochemistry-Driven GPR120 vs. GPR40 Selectivity: (1R,2R) Configuration Is Essential for Agonist Selectivity
The (S,S)-cyclopropylcarboxylic acid absolute configuration is a critical structural determinant for achieving selectivity of GPR120 agonists over the related lipid-sensing receptor GPR40. In the indazole-6-phenylcyclopropylcarboxylic acid series reported by McCoull et al., compounds incorporating the (S,S)-cyclopropyl motif demonstrated GPR120 agonism while maintaining selectivity against GPR40 [1]. For context, the lead compound AZ13595491 (which incorporates this stereochemical motif) displays an IC50 of 0.74 μM at human GPR120 and >100 μM at GPR40, representing a >135-fold selectivity window . In contrast, the initial screening hit in the indazole series—propanoic acid 4, which lacks the cyclopropane ring—showed GPR120 agonism with an EC50 of 0.64 μM but also retained significant GPR40 agonism, demonstrating that the cyclopropane carboxylic acid moiety is essential for achieving GPR120/GPR40 selectivity [1].
| Evidence Dimension | GPR120 agonism potency and selectivity over GPR40 |
|---|---|
| Target Compound Data | The (S,S)-cyclopropylcarboxylic acid motif (derived from (1R,2R)-configured intermediates) yields GPR120 agonists with selectivity over GPR40; exemplified by AZ13595491: GPR120 IC50 = 0.74 μM (human), GPR40 IC50 > 100 μM |
| Comparator Or Baseline | Non-cyclopropane propanoic acid 4: GPR120 EC50 = 0.64 μM, but retains GPR40 agonism (non-selective) |
| Quantified Difference | The cyclopropane carboxylic acid motif confers >135-fold selectivity for GPR120 over GPR40 (AZ13595491); non-cyclopropane analog 4 is non-selective |
| Conditions | Calcium mobilization assay (Fluo-4) in GPR120- or GPR40-expressing cells; J. Med. Chem. 2017, 60, 3187–3197 |
Why This Matters
Procurement of the correct (1R,2R) enantiomer is mandatory for synthesizing GPR120-selective agonists; the wrong stereoisomer or a non-cyclopropane scaffold yields compounds with unacceptable GPR40 off-target activity.
- [1] McCoull, W.; Bailey, A.; Barton, P.; Birch, A. M.; Brown, A. J.; Butler, H. S.; Boyd, S.; Butlin, R. J.; Chappell, B.; Clarkson, P.; et al. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. J. Med. Chem. 2017, 60 (7), 3187–3197. View Source
